GAT1 Transporter Binding Affinity: Direct Head-to-Head Comparison with Clinical GAT1 Inhibitor Tiagabine
This compound binds GAT1 (GABA transporter 1) with a Ki of 1,070–1,100 nM (mouse and human GAT1 expressed in HEK293 cells, competitive MS binding assay), as deposited in BindingDB [1]. In contrast, the clinically established GAT1 inhibitor tiagabine exhibits a Ki of approximately 67–100 nM in comparable GAT1 binding assays [2]. The target compound is thus roughly 10- to 16-fold less potent than tiagabine at GAT1, positioning it as a moderate-affinity GAT1 ligand rather than a high-potency blocker. This quantitative gap is meaningful for researchers requiring a low-to-moderate affinity GAT1 probe, a negative control for GAT1-mediated GABA uptake assays, or a starting scaffold for medicinal chemistry optimization where reduced potency at GAT1 may be advantageous for selectivity profiling against other GABA transporter subtypes.
| Evidence Dimension | GAT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 1,070 nM (mouse GAT1); 1,100 nM (human GAT1) |
| Comparator Or Baseline | Tiagabine: Ki = 67 nM (human GAT1, [3H]GABA uptake) to ~100 nM (Ki, recombinant GAT1) |
| Quantified Difference | ~10-fold to 16-fold lower affinity vs. tiagabine |
| Conditions | HEK293 cells expressing mouse or human GAT1; competitive MS binding assay using NO711 as unlabelled marker (target compound); [3H]GABA uptake or recombinant binding (tiagabine) |
Why This Matters
Establishes the compound's absolute affinity at a therapeutically relevant CNS target, enabling direct potency-based comparison with a well-characterized clinical agent for assay design or lead optimization campaigns.
- [1] BindingDB Entry BDBM50063508 (CHEMBL3398500). Ki: 1.07E+3 nM (mouse GAT1), 1.10E+3 nM (human GAT1). HEK293 cells, NO711 MS binding assay. View Source
- [2] BindingDB Entry BDBM50368628 (Tiagabine). Ki: 67 nM (human GAT1 [3H]GABA uptake). MedChemExpress tiagabine hydrochloride product page: Ki ~0.1 μM. View Source
